molecular formula C22H24N2 B8201851 N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine

Cat. No.: B8201851
M. Wt: 316.4 g/mol
InChI Key: KLFHIKWIBKSIAB-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. This particular compound features two phenylmethyl groups and two dimethyl groups attached to a 1,4-benzenediamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-benzenediamine, which is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N,N-bis(phenylmethyl)-1,4-benzenediamine.

    Methylation: The intermediate product is then subjected to methylation using a methylating agent like methyl iodide or dimethyl sulfate to introduce the dimethyl groups, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine exerts its effects depends on its interaction with molecular targets. It may interact with enzymes, receptors, or DNA, leading to various biological outcomes. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,4-benzenediamine: Lacks the phenylmethyl groups.

    N,N-Bis(phenylmethyl)-1,4-benzenediamine: Lacks the dimethyl groups.

    1,4-Benzenediamine: The parent compound without any substituents.

Uniqueness

N1,N1-Dimethyl-N4,N4-bis(phenylmethyl)-1,4-benzenediamine is unique due to the presence of both dimethyl and phenylmethyl groups, which can influence its chemical reactivity and biological activity compared to its simpler analogs.

Properties

IUPAC Name

4-N,4-N-dibenzyl-1-N,1-N-dimethylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2/c1-23(2)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFHIKWIBKSIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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